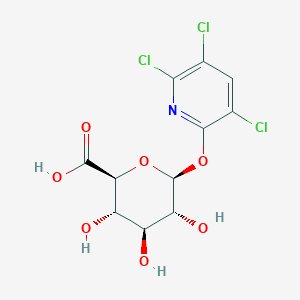

1,6-脱水-α-D-半乳吡喃糖

描述

Synthesis Analysis

The synthesis of "1,6-Anhydro-alpha-D-galactopyranose" derivatives has been a subject of extensive study. For instance, Bochkov and Kalinevitch (1974) synthesized 3,6-anhydro-α-D-galactopyranose derivatives from 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-galactopyranosyl bromide through a series of reactions involving condensation and acetylation (Bochkov & Kalinevitch, 1974). Such methods highlight the complex pathways required to achieve the anhydro configuration in galactopyranose molecules.

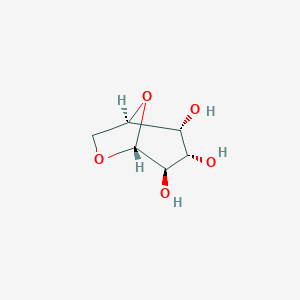

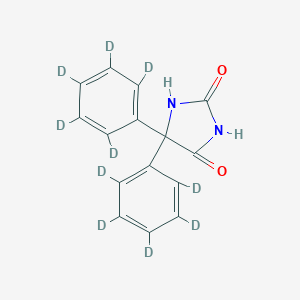

Molecular Structure Analysis

The molecular structure of anhydro-galactopyranose derivatives has been extensively analyzed using techniques such as X-ray crystallography and NMR spectroscopy. Lamba et al. (1990) investigated the structure of neocarrabiose, a compound related to 3,6-anhydro-alpha-D-galactopyranose, providing insights into its solid-state and solution-phase conformations (Lamba et al., 1990).

科学研究应用

化学转化和衍生物

形成和衍生物

d-半乳糖可以通过热稀酸转化为1,6-脱水-α-D-半乳呋喃糖和1,6-脱水-β-D-半乳吡喃糖,并详细介绍了各种衍生物的形成(Richtmyer, 1958).

聚合研究

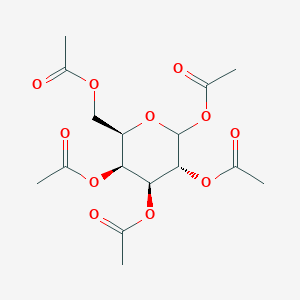

对合成的1,6-脱水-β-D-半乳吡喃糖的研究,用苯甲酰和苄基衍生物进行聚合,得到寡糖衍生物,展示了其在聚合物科学中的潜力(Kobayashi et al., 1993).

合成用于糖基化反应的衍生物

1,6-脱水-α-D-半乳吡喃糖的氰乙烯基衍生物已被合成并用于糖基化反应,显示了其在复杂碳水化合物合成中的用途(Vogel et al., 2007).

分子和结构研究

分子结构研究

对固态和溶液中3-O-(3,6-脱水-α-D-半乳吡喃糖基)-β-D-半乳吡喃糖(新卡拉双糖)的分子结构的研究,提供了对其晶体结构和在结构生物学中潜在应用的见解(Lamba et al., 1990).

质谱分析

对包括1,6-脱水-d-半乳吡喃糖在内的全-O-苄基化1,6-脱水吡喃糖的电子轰击质谱行为的研究,增强了对其碎裂模式的理解,这对于分析化学应用至关重要(Wang et al., 1991).

聚合和材料科学

用于多糖的聚合

已经研究了1,6-脱水-β-d-半乳吡喃糖的开环聚合,表明其在合成在材料科学中具有各种应用的高度支化的多糖中的作用(Satoh et al., 2005).

酸催化聚合

对1,6-脱水-β-D-半乳吡喃糖和相关化合物的酸催化聚合的研究,突出了其在制造各种聚合材料中的潜力(Wollwage & Seib, 1971).

医学和生物学应用

- 抗HIV活性:由1,6-脱水二糖单体(包括1,6-脱水-β-d-半乳吡喃糖)合成的合成半乳甘露聚糖显示出有效的抗HIV活性,表明其在医学研究和药物开发中的重要性(Budragchaa et al., 2015).

作用机制

Target of Action

The primary targets of 1,6-Anhydro-alpha-D-galactopyranose are carrageenases . These enzymes are produced by marine bacterial species and are responsible for the degradation of carrageenans, sulfated polysaccharides isolated from marine red algae .

Mode of Action

1,6-Anhydro-alpha-D-galactopyranose interacts with its targets, the carrageenases, through a process of hydrolysis . These enzymes are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans and produce a series of homologous even-numbered oligosaccharides .

Biochemical Pathways

The biochemical pathway affected by 1,6-Anhydro-alpha-D-galactopyranose involves the degradation of carrageenans . This process is facilitated by carrageenases, which cleave the glycosidic bond, and sulfatases, which catalyze the removal of sulfate groups . The end product of this pathway is a series of oligosaccharides with various biological and physiological activities .

Pharmacokinetics

It’s known that the compound is usually prepared through an acid-catalyzed intramolecular etherification reaction of galactose . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of the action of 1,6-Anhydro-alpha-D-galactopyranose is the production of a series of homologous even-numbered oligosaccharides . These oligosaccharides have various biological and physiological activities, including anti-tumor, anti-inflammation, anti-viral, and anti-coagulation effects .

Action Environment

The action of 1,6-Anhydro-alpha-D-galactopyranose is influenced by environmental factors. For instance, the presence of an acid catalyst is necessary for the preparation of this compound . Additionally, the marine environment, which is the natural source of carrageenans and carrageenases, plays a crucial role in the action of this compound .

安全和危害

未来方向

Agar, derived from red algae, is a hydrophilic polysaccharide and is mainly comprised of 1,3-linked β-D-galactopyranose and 1,4-linked 3,6-anhydro-α-L-galactopyranose or agarobiose. As one typical renewable biopolymer, agar has been used in the design and development of biodegradable packaging films .

属性

IUPAC Name |

(1R,2R,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-PHYPRBDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

644-76-8 | |

| Record name | 1,6-Anhydro-beta-D-galactopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reaction of 1,6-anhydro-beta-D-galactopyranose with triflic acid?

A1: The reaction of 1,6-anhydro-beta-D-galactopyranose with triflic acid (trifluoromethanesulfonic acid) leads to interesting rearrangement reactions. [] This strong acid can facilitate the opening of the anhydro bridge and promote further transformations within the molecule. These reactions are valuable for understanding carbohydrate reactivity and potentially synthesizing novel carbohydrate derivatives.

Q2: How does 1,6-anhydro-beta-D-galactopyranose contribute to the synthesis of polysaccharides?

A2: Research has demonstrated that a derivative of 1,6-anhydro-beta-D-galactopyranose can undergo ring-opening polymerization in a controlled manner. [] This process is driven by neighboring group participation and leads to the formation of (1→6)-β-D-galactopyranan. This finding highlights the potential of using modified 1,6-anhydro-beta-D-galactopyranose derivatives as building blocks for synthesizing well-defined polysaccharides with specific linkages.

Q3: How is 1,6-anhydro-beta-D-galactopyranose formed from D-galactose?

A3: 1,6-anhydro-beta-D-galactopyranose can be formed by treating D-galactose with acid. [] This reaction involves intramolecular dehydration, where the hydroxyl group on carbon 6 attacks the anomeric carbon (carbon 1), leading to the formation of the 1,6-anhydro bridge and the release of water. This reaction pathway highlights the potential for acid-catalyzed transformations in carbohydrate chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)